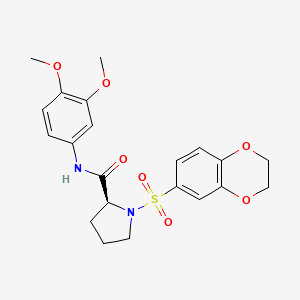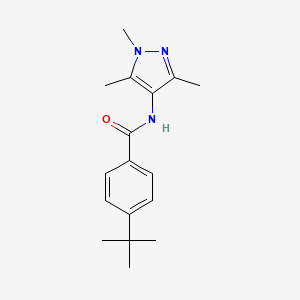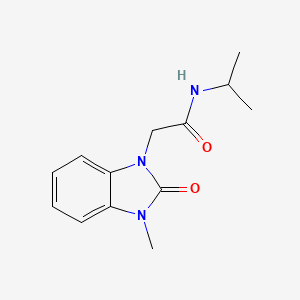![molecular formula C13H16N4S B7471748 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine, also known as KB-R7943, is a compound that has been widely used in scientific research due to its ability to inhibit the reverse mode of the sodium-calcium exchanger (NCX).
Wirkmechanismus
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine inhibits the reverse mode of the NCX by binding to a specific site on the protein. This binding prevents the exchange of calcium and sodium ions, resulting in a decrease in calcium influx and an increase in calcium efflux. The net effect of this inhibition is a decrease in intracellular calcium levels.
Biochemical and Physiological Effects:
The inhibition of the reverse mode of the NCX by this compound has been shown to have various biochemical and physiological effects. For example, in cardiac myocytes, the compound has been shown to decrease calcium overload and improve contractility. In neurons, it has been shown to protect against excitotoxicity and oxidative stress. In addition, this compound has been shown to have anti-inflammatory and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine in lab experiments is its specificity for the reverse mode of the NCX. This specificity allows researchers to selectively study the effects of inhibiting this mode of the NCX without affecting other modes or calcium channels. However, one limitation is the potential for off-target effects, as the compound has been shown to inhibit other ion channels and transporters at high concentrations.
Zukünftige Richtungen
There are many future directions for the use of 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine in scientific research. One direction is the development of more potent and selective inhibitors of the reverse mode of the NCX. Another direction is the investigation of the compound's effects in different cell types and disease models. Additionally, the use of this compound in combination with other drugs or therapies could lead to improved treatments for various diseases. Finally, the development of new imaging techniques and probes could allow for the visualization and quantification of the compound's effects in vivo.
Synthesemethoden
The synthesis of 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine involves the reaction of 2-aminothiazole with 4-isopropylbenzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with guanidine hydrochloride to yield the final product. The purity of the compound can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine has been widely used in scientific research as a tool to study the NCX. The NCX is a membrane protein that plays a critical role in regulating intracellular calcium levels in many cell types. The reverse mode of the NCX, which is inhibited by this compound, is involved in calcium influx and has been implicated in various pathological conditions such as ischemia-reperfusion injury, heart failure, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-8(2)9-3-5-10(6-4-9)11-7-18-13(16-11)17-12(14)15/h3-8H,1-2H3,(H4,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMIWELKXGHHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)

![N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)


![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)